molecular formula C16H15ClN2O3 B4819150 N-(2-chlorophenyl)-N'-(3-methoxybenzyl)ethanediamide

N-(2-chlorophenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No.: B4819150
M. Wt: 318.75 g/mol
InChI Key: OISCAEHPVIHCNR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a 2-chlorophenyl group and a 3-methoxybenzyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of 2-chloroaniline with 3-methoxybenzylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
  • N-(2-bromophenyl)-N’-(3-methoxybenzyl)ethanediamide
  • N-(2-chlorophenyl)-N’-(3-ethoxybenzyl)ethanediamide

Comparison: N-(2-chlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-12-6-4-5-11(9-12)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCAEHPVIHCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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